molecular formula C13H10O3 B1677678 Phenyl salicylate CAS No. 118-55-8

Phenyl salicylate

Cat. No. B1677678
CAS RN: 118-55-8
M. Wt: 214.22 g/mol
InChI Key: ZQBAKBUEJOMQEX-UHFFFAOYSA-N
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Description

Phenyl salicylate, also known as salol, is an organic compound with the formula C6H5O2C6H4OH . It is a white solid and is occasionally used in sunscreens and as an antiseptic . It is also utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, and polishes .


Synthesis Analysis

Phenyl salicylate is synthesized by heating salicylic acid with phenol in the presence of catalyst sulfuric acid . The esterification liquid is neutralized, washed with water, and distilled to obtain the finished product .


Molecular Structure Analysis

The molecular formula of Phenyl salicylate is C13H10O3 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Phenyl salicylate is synthesized by esterification of salicylic acid and phenol in the presence of catalyst sulfuric acid . The reaction of salicylic acid and phenol is an esterification reaction, which takes place in the presence of H+ .


Physical And Chemical Properties Analysis

Phenyl salicylate has a molecular weight of 214.22 g/mol . It has a specific gravity of 1.26 g/mL at 20°C .

Scientific Research Applications

Thermodynamic Interactions Phenyl salicylate (PS) is explored for its physico-chemical properties in different solvents, which aids in understanding its mechanism at physiological temperatures. Studies reveal that PS's interaction with protic solvents such as methanol and ethanol involves hydrogen bonding, affected by the solvents' dielectric constant and dipole moments. These interactions are critical for understanding drug action mechanisms, including PS's role as a nervous system depressant and an intestinal antiseptic due to its antibacterial activity upon hydrolysis in the small intestine (Iqbal & Chaudhry, 2008).

Estrogenic Activity Analysis Research on salicylate esters (SEs), including phenyl salicylate, reveals their estrogenic potential through in vitro and in vivo assays. These findings suggest that phenyl salicylate, among others, can mimic estrogenic activity, which has implications for their use in consumer products, raising concerns about their safety in food and cosmetics (Zhang et al., 2012).

Photoluminescence in Polymer Films Phenyl salicylate's utility extends into materials science, where its combination with samarium ions in Poly Vinyl Alcohol (PVA) films enhances red emission. This application demonstrates the potential of phenyl salicylate in developing advanced photoluminescent materials, useful in various optical and electronic devices (Kaur, Dwivedi, & Rai, 2010).

Metabolism and Hydrolysis Investigations into the metabolism of phenyl and benzyl salicylates by rat and human tissues have shown that these compounds are rapidly hydrolyzed, primarily in the liver and small intestine. This metabolic pathway suggests significant pharmacological or toxicological effects of salicylic acid derived from these salicylates, necessitating consideration in their use in commercial products (Ozaki et al., 2015).

Enhanced Luminescence with Ternary Complexes The formation of ternary complexes with salicylic acid and o-phenanthroline significantly boosts the photoluminescence intensity of samarium ions. This enhancement is a critical advancement in the field of luminescent materials, offering potential for improved performance in optical applications (Xu et al., 2005).

Safety And Hazards

Phenyl salicylate causes skin irritation and may cause an allergic skin reaction . It also causes serious eye irritation and is toxic to aquatic life with long-lasting effects . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

Phenyl salicylate has a long history of use for pain relief . Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively . The current overview and future perspectives of the topical delivery strategies are also highlighted for translational considerations of formulation designs .

properties

IUPAC Name

phenyl 2-hydroxybenzoate
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InChI

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H
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InChI Key

ZQBAKBUEJOMQEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
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Molecular Formula

C13H10O3
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DSSTOX Substance ID

DTXSID6021957
Record name Phenyl salicylate
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Molecular Weight

214.22 g/mol
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Physical Description

Dry Powder, White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline solid
Record name Benzoic acid, 2-hydroxy-, phenyl ester
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Boiling Point

172-173, 172.00 to 173.00 °C. @ 12.00 mm Hg
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Solubility

insoluble, 0.15 mg/mL at 25 °C, insoluble in water; soluble in 50% Heptane, moderately soluble (in ethanol)
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Vapor Pressure

0.00000817 [mmHg]
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Mechanism of Action

Inhibits the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever. For more information, refer to the drug entry [DB00945].
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Product Name

Phenyl salicylate

CAS RN

118-55-8
Record name Phenyl salicylate
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Record name PHENYL SALICYLATE
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Melting Point

41-43, 43 °C
Record name Phenyl salicylate
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Synthesis routes and methods I

Procedure details

3.0 g (32 mmol) of phenol, 25.8 mg (0.012 mmol Pd) of 5%-palladium/carbon, 4.2 mg (0.012 mmol) of cerium (III) acetate monohydrate, and 5.18 mg (0.24 mmol) of cesium bromide were charged in a 30-ml Hastelloy autoclave. After air in the system was replaced by carbon monoxide, 60 Kg/cm2 of carbon monoxide and 30 Kg/cm2 of dry air were introduced into the autoclave, followed by reaction at 100° C. for 3 hours. As a result of gas chromatographic analysis of the reaction solution, the yield of diphenyl carbonate was 9.4% (1.5 mmol). The yields of phenyl salicylate and p-phenoxyphenol which were produced as by-products were 0.32% (0.05 mmol) and 0.13% (0.02 mmol), respectively. After the completion of reaction, the gas phase contained 0.4% of carbon dioxide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mg
Type
reactant
Reaction Step One
Quantity
5.18 mg
Type
reactant
Reaction Step One
Name
Quantity
0.012 mmol
Type
catalyst
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
[Compound]
Name
Hastelloy
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0 (± 1) mol
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solvent
Reaction Step One
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

salicylic acid-4-tert.-butylphenyl ester, salicylic acid-4-tert.-octylphenyl ester and the like.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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